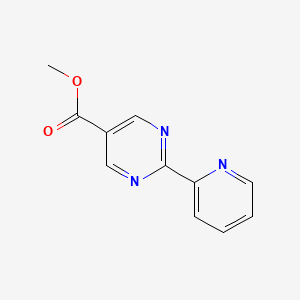
2-Pyridin-2-yl-pyrimidine-5-carboxylic acid methyl ester, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Pyridin-2-yl-pyrimidine-5-carboxylic acid methyl ester” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They exhibit a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry .
Mechanism of Action
The mechanism of action of 2-Pyridin-2-yl-pyrimidine-5-carboxylic acid methyl ester, 95% is not well understood. However, it is believed that the compound acts as a proton donor, transferring protons from the carboxylic acid group to the methyl ester group. This reaction is believed to be responsible for the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Pyridin-2-yl-pyrimidine-5-carboxylic acid methyl ester, 95% are not well understood. However, it is believed that the compound may act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, 2-Pyridin-2-yl-pyrimidine-5-carboxylic acid methyl ester, 95% may also act as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.
Advantages and Limitations for Lab Experiments
The use of 2-Pyridin-2-yl-pyrimidine-5-carboxylic acid methyl ester, 95% in laboratory experiments has several advantages. First, it is relatively easy to synthesize, which makes it a cost-effective reagent. Second, it is relatively stable, which allows for a wide range of reaction conditions. Finally, it is soluble in organic solvents, which makes it easy to work with.
However, there are also some limitations to the use of 2-Pyridin-2-yl-pyrimidine-5-carboxylic acid methyl ester, 95% in laboratory experiments. First, the reaction is relatively slow, which can limit the rate of product formation. Second, the reaction is sensitive to temperature and pH, which can limit the range of reaction conditions. Finally, the compound is not very soluble in water, which can limit its use in aqueous solutions.
Future Directions
There are a number of future directions that could be explored in relation to 2-Pyridin-2-yl-pyrimidine-5-carboxylic acid methyl ester, 95%. First, further research is needed to better understand the mechanism of action of the compound. Second, further research is needed to identify potential uses for the compound in pharmaceuticals and other organic compounds. Third, further research is needed to explore the potential use of 2-Pyridin-2-yl-pyrimidine-5-carboxylic acid methyl ester, 95% as an inhibitor of enzymes involved in the metabolism of neurotransmitters and prostaglandins. Fourth, further research is needed to explore the potential use of 2-Pyridin-2-yl-pyrimidine-5-carboxylic acid methyl ester, 95% in the synthesis of other organic compounds. Finally, further research is needed to explore the potential use of 2-Pyridin-2-yl-pyrimidine-5-carboxylic acid methyl ester, 95% in the synthesis of other heterocyclic compounds.
Synthesis Methods
2-Pyridin-2-yl-pyrimidine-5-carboxylic acid methyl ester, 95% can be synthesized by a variety of methods, including the reaction of 2-pyridin-2-yl-pyrimidine-5-carboxylic acid with methyl ester. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, at a temperature of 80-90°C. The reaction is relatively simple and can be completed in a few hours.
Scientific Research Applications
2-Pyridin-2-yl-pyrimidine-5-carboxylic acid methyl ester, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of a number of heterocyclic compounds, such as pyridines and pyrimidines. It has also been used as a reagent in the synthesis of a variety of organic compounds, such as amino acids and peptides. In addition, 2-Pyridin-2-yl-pyrimidine-5-carboxylic acid methyl ester, 95% has been used in the synthesis of a number of pharmaceuticals, including antifungal agents, antiviral agents, and anti-inflammatory agents.
Safety and Hazards
The compound “2-Pyridin-2-yl-pyrimidine-5-carboxylic acid methyl ester” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
methyl 2-pyridin-2-ylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-16-11(15)8-6-13-10(14-7-8)9-4-2-3-5-12-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTQPYRXSBRXIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

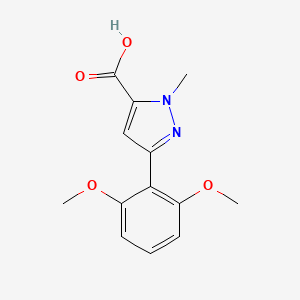

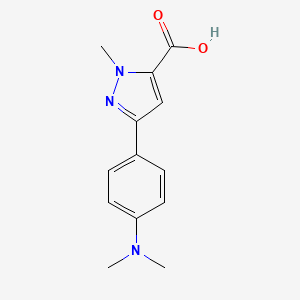
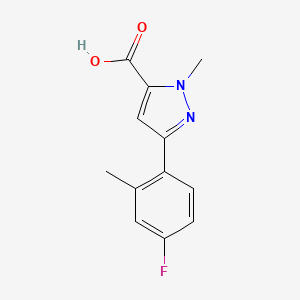
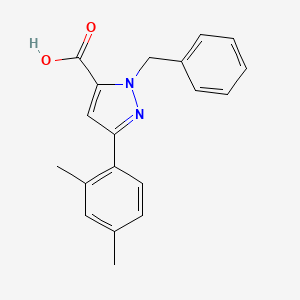


![3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide tfa salt](/img/structure/B6333427.png)



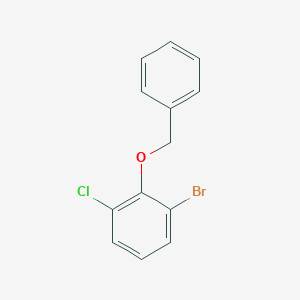
![tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate](/img/structure/B6333474.png)
